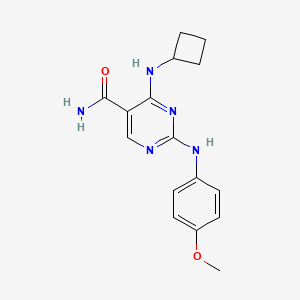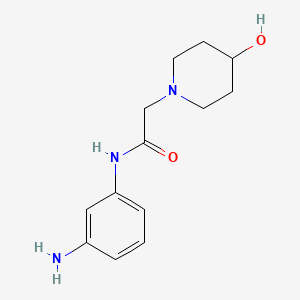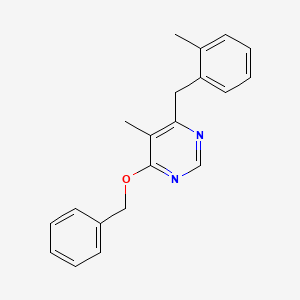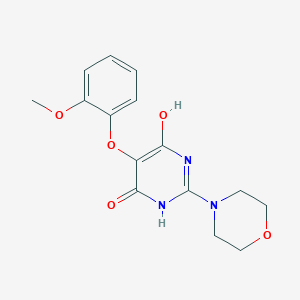
4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an isothiazole ring, which is further substituted with a carboxylic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of 2,6-Dichlorobenzoyl chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Isothiazole Derivative: The isothiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones.
Coupling Reaction: The 2,6-dichlorobenzoyl chloride is then reacted with the isothiazole derivative in the presence of a base such as triethylamine to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The isothiazole ring may also play a role in binding to biological macromolecules, thereby modulating their function. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 4-(2,6-Dichlorobenzoyl)-isothiazole-3-carboxylic acid
- 4-(2,6-Dichlorobenzoylamino)-isothiazole-3-carboxylic acid ethyl ester
- 4-(2,6-Dichlorobenzoylamino)-isothiazole-3-carboxylic acid propyl ester
Uniqueness
4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This compound’s specific substitution pattern and functional groups make it a valuable candidate for various applications in research and industry.
属性
分子式 |
C12H8Cl2N2O3S |
|---|---|
分子量 |
331.2 g/mol |
IUPAC 名称 |
methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O3S/c1-19-12(18)10-8(5-20-16-10)15-11(17)9-6(13)3-2-4-7(9)14/h2-5H,1H3,(H,15,17) |
InChI 键 |
KUISERNLVCCWEF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NSC=C1NC(=O)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)



![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)



![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



